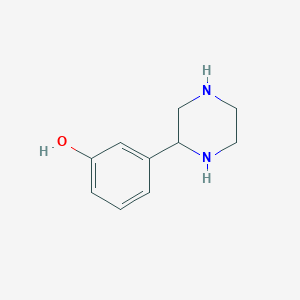

3-(Piperazin-2-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-piperazin-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-9-3-1-2-8(6-9)10-7-11-4-5-12-10/h1-3,6,10-13H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIVTGUMDABITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587673 | |

| Record name | 3-(Piperazin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773795-54-3 | |

| Record name | 3-(Piperazin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Piperazin-2-yl)phenol: Properties, Synthesis, and Analytical Characterization

A Note to the Researcher: Direct experimental data for 3-(Piperazin-2-yl)phenol (CAS 773795-54-3) is notably scarce in publicly available scientific literature.[1] This guide has been constructed by leveraging data from its closely related isomers, 3-(piperazin-1-yl)phenol and 2-(piperazin-1-yl)phenol, alongside established principles of organic chemistry, predictive modeling, and general knowledge of the phenolic piperazine scaffold. This approach provides a robust, albeit theoretical, framework for researchers and drug development professionals. All predicted data should be confirmed with empirical studies.

Introduction: The Phenolic Piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to impart desirable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[2] When coupled with a phenolic group, the resulting scaffold presents a unique combination of a hydrogen bond donor/acceptor (phenol) and a basic, ionizable center (piperazine), making it a pharmacologically attractive core.[3][4][5] These compounds often interact with monoamine neurotransmitter systems, leading to applications in areas like antidepressants, anxiolytics, and antipsychotics.[5][6] 3-(Piperazin-2-yl)phenol, as a specific isomer, is of interest for its potential to form unique interactions with biological targets due to the substitution on the carbon atom of the piperazine ring, introducing a chiral center and distinct conformational possibilities compared to its N-substituted counterparts.

Physicochemical Properties

While specific experimental data for 3-(Piperazin-2-yl)phenol is limited, we can infer its properties by comparison with its isomers and through computational predictions.

General Properties

| Property | 3-(Piperazin-2-yl)phenol (Target) | 3-(Piperazin-1-yl)phenol (Isomer) | 2-(Piperazin-1-yl)phenol (Isomer) |

| CAS Number | 773795-54-3[1] | 59817-32-2[7][8] | 1011-17-2[4][9][10] |

| Molecular Formula | C₁₀H₁₄N₂O[1] | C₁₀H₁₄N₂O[7][8] | C₁₀H₁₄N₂O[4][9][10] |

| Molecular Weight | 178.23 g/mol [1] | 178.24 g/mol [7] | 178.23 g/mol [9][10] |

| Appearance | Predicted: White to off-white solid | White crystalline powder[3] | Cream to brown powder or lumps[9] |

Predicted and Comparative Physicochemical Data

| Property | 3-(Piperazin-2-yl)phenol (Predicted) | 3-(Piperazin-1-yl)phenol (Experimental) | 2-(Piperazin-1-yl)phenol (Experimental) |

| Melting Point | N/A | 205-208 °C[7][11] | 122-128 °C[9] |

| Boiling Point | > 300 °C (Predicted) | N/A | N/A |

| pKa | Phenolic OH: ~10; Piperazine NHs: ~6 and ~9.5 | N/A | N/A |

| LogP | ~1.2 (Predicted) | N/A | N/A |

| Solubility | Soluble in polar organic solvents and aqueous acid. | Soluble in acid, alkali, and some organic solvents.[3] | Soluble in various organic solvents.[4] |

Predictions are based on Quantitative Structure-Activity Relationship (QSAR) models and comparative analysis with isomers.[12][13][14][15][16]

Synthesis of 3-(Piperazin-2-yl)phenol

The synthesis of 2-substituted piperazines can be challenging. A plausible synthetic route to 3-(Piperazin-2-yl)phenol would likely start from an appropriate α-amino acid precursor, allowing for the establishment of the desired stereochemistry at the C2 position of the piperazine ring.

Conceptual Synthetic Workflow

A potential synthetic approach involves the construction of the piperazine ring from a chiral diamine precursor, which can be derived from an amino acid.

Caption: Conceptual synthetic pathway to 3-(Piperazin-2-yl)phenol.

Key Synthetic Considerations

-

Orthogonal Protecting Groups: The use of different, selectively removable protecting groups on the two nitrogen atoms of the piperazine precursor is crucial for controlled synthesis and subsequent derivatization.[17]

-

Stereochemical Control: Starting with an enantiomerically pure α-amino acid is essential for obtaining a stereochemically defined final product.

-

Ring Closure Strategy: Various methods for piperazine ring formation have been reported, including reductive amination of dioximes and palladium-catalyzed cyclizations.[2][18] The choice of method will depend on the specific precursor and desired yield.

Analytical and Characterization Protocols

Proper characterization of 3-(Piperazin-2-yl)phenol is critical to confirm its identity and purity. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of piperazine derivatives. Due to the lack of a strong chromophore in the piperazine moiety itself, derivatization is often necessary for sensitive UV detection, especially for trace analysis.[19][20]

Protocol: Purity Analysis by RP-HPLC

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[19]

-

Detection: UV at 270 nm (for the phenol moiety).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of mobile phases).

Rationale: The C18 column provides good retention for the moderately polar analyte. The acidic mobile phase ensures that the piperazine nitrogens are protonated, leading to sharp peak shapes. A gradient elution is used to ensure the timely elution of the compound while separating it from potential impurities.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this class of molecules.

Expected Fragmentation Pattern:

-

[M+H]⁺: 179.12

-

Loss of the phenolic side chain.

-

Fragmentation of the piperazine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Predicted ¹H NMR Shifts (in DMSO-d₆):

-

Aromatic Protons: 6.5 - 7.2 ppm (multiplets).

-

Piperazine Ring Protons: 2.5 - 3.5 ppm (complex multiplets).

-

NH and OH Protons: Broad signals, chemical shift dependent on concentration and temperature.

Rationale: The chemical shifts are predicted based on the known spectra of similar structures.[21][22][23] Computational NMR prediction tools can provide more precise estimations.

Experimental Workflow for Characterization

Caption: Workflow for the analytical characterization of 3-(Piperazin-2-yl)phenol.

Pharmacological Context and Potential Applications

The combination of a phenol and a piperazine moiety suggests several potential pharmacological activities.

-

Central Nervous System (CNS) Activity: Piperazine derivatives are well-known for their interactions with various neurotransmitter receptors, including serotonin and dopamine receptors.[6][24] The phenolic hydroxyl group can participate in key hydrogen bonding interactions with receptor binding sites.

-

Antioxidant Properties: Phenolic compounds are known for their ability to scavenge free radicals, which could impart antioxidant activity to the molecule.[25][26]

-

Drug Development Intermediate: 3-(Piperazin-2-yl)phenol serves as a versatile scaffold for further chemical modification at the nitrogen atoms of the piperazine ring, allowing for the synthesis of a library of compounds for structure-activity relationship (SAR) studies.[4][27]

Safety and Handling

-

3-(piperazin-1-yl)phenol: May be toxic if swallowed and can cause severe skin burns and eye damage.[11]

-

2-(piperazin-1-yl)phenol: Also reported to be toxic if swallowed and to cause severe skin burns and eye damage.[28]

General Precautions:

-

Handle in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

3-(Piperazin-2-yl)phenol represents an intriguing but understudied molecule within the pharmacologically significant class of phenolic piperazines. This guide provides a comprehensive theoretical framework for its physical and chemical properties, plausible synthetic strategies, and robust analytical characterization methods, based on data from its isomers and established chemical principles. Further empirical research is necessary to validate these predictions and fully explore the therapeutic potential of this compound.

References

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. [Link]

-

Assembly of 2-substituted piperazines 1 (a) and fused piperazine... ResearchGate. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

-

A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of 2-substituted piperazines via direct a-lithiation. ResearchGate. [Link]

-

Determination of piperazine derivatives in “Legal Highs”. ResearchGate. [Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

-

Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. National Institutes of Health. [Link]

-

3-piperazin-1-ylphenol. ChemBK. [Link]

-

Antioxidant Activity of Piperazine Compounds: A Brief Review. ResearchGate. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health. [Link]

-

p-(1-Piperazinyl)phenol. PubChem. [Link]

-

o-(1-Piperazinyl)phenol. PubChem. [Link]

-

Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]

-

Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors. SciSpace. [Link]

-

2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling. Royal Society of Chemistry. [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. [Link]

-

Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. National Institutes of Health. [Link]

-

3-(1-Piperazinyl)-1,2-benzisothiazole. PubChem. [Link]

-

Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. ResearchGate. [Link]

-

Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences. [Link]

-

Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. [Link]

-

Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

-

3-(PIPERAZIN-1-YL)PHENOL. Matrix Fine Chemicals. [Link]

-

QSAR Models for Predicting the Antioxidant Potential of Chemical Substances. MDPI. [Link]

-

QSAR Modeling and Biological Testing of Some 15-LOX Inhibitors in a Series of Homo- and Heterocyclic Compounds. MDPI. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. CAS 1011-17-2: 2-(1-Piperazinyl)phenol | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-(1-Piperazinyl)phenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. 3-(PIPERAZIN-1-YL)PHENOL | CAS 59817-32-2 [matrix-fine-chemicals.com]

- 9. B20252.09 [thermofisher.com]

- 10. o-(1-Piperazinyl)phenol | C10H14N2O | CID 70530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-(1-Piperazinyl)phenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. jocpr.com [jocpr.com]

- 20. jocpr.com [jocpr.com]

- 21. rsc.org [rsc.org]

- 22. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biosynth.com [biosynth.com]

- 25. researchgate.net [researchgate.net]

- 26. gsconlinepress.com [gsconlinepress.com]

- 27. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 2-(1-Piperazinyl)phenol, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 3-(Piperazin-2-yl)phenol: A Privileged Scaffold for Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Untapped Potential of a Unique Isomer

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties—a six-membered heterocyclic ring with two nitrogen atoms at opposite positions—allow it to serve as a versatile linker, a basic center to improve solubility, and a key pharmacophoric element for interacting with biological targets.[2][3] While numerous N-substituted (piperazin-1-yl) derivatives have been extensively explored, leading to breakthroughs in treatments for neurological disorders, cardiovascular diseases, and infections, their C-substituted counterparts remain a largely untapped resource for innovation.[1][4]

This guide focuses on a specific, lesser-known isomer: 3-(Piperazin-2-yl)phenol (CAS 773795-54-3). Unlike its heavily studied relative, 3-(piperazin-1-yl)phenol, where the link is through a nitrogen atom, this molecule features a direct carbon-to-aromatic ring connection. This structural distinction introduces a chiral center and alters the spatial arrangement and electronic properties, opening new avenues for selective receptor engagement. Publicly available data on this specific compound is sparse, positioning it as a frontier molecule for discovery.

This document serves as a comprehensive technical resource for researchers. Leveraging established principles from the broader class of piperazine derivatives, we will provide expert insights into its physicochemical properties, potential synthetic and analytical strategies, and prospective applications, thereby equipping drug development professionals with the foundational knowledge to explore its full therapeutic potential.

Section 1: Physicochemical Profile and Isomeric Distinction

Accurate identification and characterization are paramount in the initial stages of drug discovery. 3-(Piperazin-2-yl)phenol is an isomer of the more common 3-(piperazin-1-yl)phenol, and distinguishing between them is critical.

The key structural difference lies in the point of attachment of the piperazine ring to the phenol moiety. In 3-(Piperazin-2-yl)phenol, the linkage is at the C2 position of the piperazine ring, creating a secondary amine at N1 and a chiral center at C2. In contrast, the 1-yl isomer connects via the N1 atom, resulting in a tertiary amine within the ring structure. This seemingly minor change has significant implications for stereochemistry, basicity (pKa), and three-dimensional conformation, all of which influence receptor binding and pharmacokinetic profiles.

Caption: Chemical structures of key hydroxyphenyl-piperazine isomers.

Table 1: Comparative Physicochemical Properties

| Property | 3-(Piperazin-2-yl)phenol | 3-(Piperazin-1-yl)phenol | 2-(Piperazin-1-yl)phenol |

| CAS Number | 773795-54-3[5] | 59817-32-2[6] | 1011-17-2[7] |

| Molecular Formula | C₁₀H₁₄N₂O[8] | C₁₀H₁₄N₂O[6] | C₁₀H₁₄N₂O[9] |

| Molecular Weight | 178.23 g/mol [8] | 178.24 g/mol [6] | 178.23 g/mol [9] |

| Synonyms | 3-(2-Piperazinyl)phenol[5] | 1-(3-Hydroxyphenyl)piperazine[10] | 1-(2-Hydroxyphenyl)piperazine[7] |

| Melting Point | Not available | 205-208 °C[6] | 122-128 °C[11] |

| pKa (Predicted) | Not available | 10.33[12] | Not available |

| Topological Polar Surface Area | Not available | 35.5 Ų | 35.5 Ų[9] |

Section 2: The Pharmacological Context of Hydroxyphenyl-Piperazines

The hydroxyphenyl-piperazine motif is a well-established pharmacophore, particularly for targeting G protein-coupled receptors (GPCRs) in the central nervous system (CNS). Derivatives have shown significant activity as modulators of serotonin (5-HT) and dopamine receptors, making them valuable leads for developing treatments for depression, anxiety, schizophrenia, and other neurological disorders.[1][13]

For instance, many piperazine derivatives act as agonists at specific 5-HT receptor subtypes, such as 5-HT1A, which is implicated in anxiolytic and antidepressant effects.[13][14] Others, like the antipsychotic drug aripiprazole, exhibit a more complex profile, acting as a partial agonist at dopamine D2 receptors.[1] The phenol group can act as a hydrogen bond donor, a critical interaction for anchoring a ligand within a receptor's binding pocket, while the distal nitrogen of the piperazine ring often serves as a basic handle to engage with acidic residues like aspartate.

Given this context, 3-(Piperazin-2-yl)phenol is a compelling candidate for screening against a panel of CNS targets. Its unique stereochemistry could lead to novel selectivity profiles, potentially separating therapeutic effects from unwanted side effects.

Caption: Ligand-receptor interaction leading to a pharmacological effect.

Section 3: Proposed Synthesis and Methodologies

A robust and scalable synthetic route is essential for advancing a compound from a lab-scale curiosity to a viable drug candidate. While no specific synthesis for 3-(Piperazin-2-yl)phenol is documented in the reviewed literature, a plausible strategy can be devised based on modern organic chemistry principles. The key challenge is the formation of the C-C bond between the phenol and piperazine rings.

A potential approach involves the synthesis of a protected piperazin-2-one intermediate, followed by an organometallic coupling reaction with a suitably functionalized phenol derivative, and subsequent reduction of the lactam.

Caption: Proposed synthetic workflow for 3-(Piperazin-2-yl)phenol.

Representative Experimental Protocol: Organometallic Coupling

This protocol is a conceptual outline and requires optimization. It describes the crucial coupling step.

-

Reactor Setup: To a dry, three-necked, round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the α-halo-piperazin-2-one intermediate (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable base like potassium carbonate (3.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the coupled intermediate.

Causality Behind Choices:

-

Palladium Catalyst: Essential for facilitating the transmetalation and reductive elimination steps of the cross-coupling cycle.[15]

-

Base: Required to activate the boronic acid and facilitate the catalytic cycle.

-

Inert Atmosphere: Prevents the oxidation and degradation of the catalyst and organometallic intermediates.

Section 4: Analytical and Quality Control Framework

Ensuring the identity, purity, and stability of a research compound is non-negotiable. A multi-pronged analytical approach is required.

Table 2: Key Analytical Techniques for Characterization

| Technique | Purpose | Expected Outcome |

| HPLC-UV | Purity assessment and quantification. | A single major peak with >95% purity. Retention time is characteristic.[16] |

| LC-MS | Identity confirmation. | The mass spectrometer should detect the molecular ion [M+H]⁺ at m/z ≈ 179.12. |

| ¹H & ¹³C NMR | Structural elucidation and confirmation. | The spectra should show characteristic signals for the aromatic protons of the phenol ring and the aliphatic protons of the piperazine ring. |

| Chiral HPLC | Enantiomeric purity assessment. | Separation of the two enantiomers to determine the enantiomeric excess (ee%). |

Protocol: Purity Determination by HPLC-UV with Derivatization

Since aliphatic amines like piperazine lack a strong UV chromophore, derivatization may be necessary for sensitive detection, especially for impurity profiling.[16][17]

-

Derivatization: React a known concentration of the sample with a derivatizing agent like 4-Chloro-7-nitrobenzofuran (NBD-Cl) in a buffered solution (e.g., borate buffer, pH 9) at ~60°C. This reaction forms a stable, UV-active derivative.[16]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to the λmax of the NBD-derivative (approx. 340 nm).

-

Column Temperature: 35 °C.[16]

-

-

Analysis: Inject the derivatized sample. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Trustworthiness: This protocol is self-validating because the derivatization step converts a difficult-to-detect analyte into one that can be reliably quantified, ensuring that trace impurities are not missed.

Caption: A typical quality control workflow for a research chemical.

Section 5: Safety, Handling, and Toxicology Profile

While specific toxicological data for 3-(Piperazin-2-yl)phenol is not available, the hazards can be extrapolated from data on the parent piperazine molecule and related phenol derivatives.[18][19] Piperazine is classified as a corrosive substance, capable of causing severe skin burns and eye damage.[20]

Table 3: Hazard and Safety Information

| Hazard Category | Description | Recommended Precautions |

| Skin Corrosion/Irritation | Causes severe skin burns.[18][20] | Wear protective gloves (nitrile), lab coat, and full-coverage clothing.[18] |

| Eye Damage/Irritation | Corrosive to eyes, may cause severe damage.[18] | Wear chemical safety goggles or a face shield.[18] |

| Acute Toxicity (Oral) | Toxic if swallowed.[6][19] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[19] |

| Respiratory Irritation | May cause respiratory tract irritation.[9] | Handle only in a well-ventilated area or a chemical fume hood.[18] |

Handling Procedures:

-

Use personal protective equipment (PPE) at all times.

-

Avoid generating dust.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[18]

-

In case of accidental exposure, follow standard first-aid measures and seek immediate medical attention.[18]

The toxicological properties of 3-(Piperazin-2-yl)phenol have not been fully investigated.[18] As with any novel research chemical, it should be handled with the utmost care, assuming it is hazardous until proven otherwise.

Section 6: Future Directions and Research Applications

3-(Piperazin-2-yl)phenol stands as an intriguing yet underexplored molecule. Its structural features suggest several promising avenues for future research:

-

CNS Drug Discovery: Its primary potential lies in its use as a scaffold for developing novel ligands for CNS targets, particularly serotonin, dopamine, and other neurotransmitter receptors.[1][13] High-throughput screening of this compound against a broad panel of GPCRs is a logical first step.

-

Fragment-Based Drug Design (FBDD): The molecule itself can be considered a valuable fragment for FBDD campaigns, providing a starting point for building more complex and potent molecules.

-

Combinatorial Chemistry: The two nitrogen atoms of the piperazine ring provide handles for further chemical modification, allowing for the rapid generation of a library of derivatives to explore structure-activity relationships (SAR).[1]

The journey of 3-(Piperazin-2-yl)phenol from a catalog number to a clinical candidate requires rigorous investigation. This guide provides the foundational framework for scientists to begin that exploration, armed with an understanding of its properties, potential synthesis, and the broader pharmacological context in which it resides.

References

-

3-piperazin-2-ylphenol price & availability . MOLBASE. [Link]

-

3-(Piperazin-2-yl)phenol - CAS:773795-54-3 . Beijing Xinheng Research Technology Co., Ltd. [Link]

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders . PharmacologyOnLine. [Link]

-

3-(PIPERAZIN-1-YL)PHENOL | CAS 59817-32-2 . Matrix Fine Chemicals. [Link]

-

The Role of Piperazine Derivatives in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3-piperazin-1-ylphenol . ChemBK. [Link]

-

Current Awareness of Piperazines: Pharmacology and Toxicology . PubMed. [Link]

-

Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols . PubMed Central. [Link]

-

Piperazine . Wikipedia. [Link]

-

o-(1-Piperazinyl)phenol . PubChem. [Link]

-

Piperazine: Human health tier II assessment . Australian Department of Health and Aged Care. [Link]

- Process for the preparation of piperazine derivatives.

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . PubMed Central. [Link]

-

Trifluoromethylphenylpiperazine . Wikipedia. [Link]

- Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.

- Process for preparation of 3 piperazinylbenzisothiazoles.

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . UNODC. [Link]

-

A Review on Analytical Methods for Piperazine Determination . International Journal of ChemTech Research. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry . ResearchGate. [Link]

-

3-(5-Phenyl-2H-tetrazol-2-yl)pyridine . MDPI. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . ResearchGate. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . Journal of Chemical and Pharmaceutical Research. [Link]

-

Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy . PubMed. [Link]

- Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.

-

CSIR Diamond Jubilee Technology Award for the Development of Innovative Technology for Irinotecan, an anticancer drug . Hyma Synthesis Pvt. Ltd. [Link]

-

Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor . PubMed Central. [Link]

-

Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations . ResearchGate. [Link]

-

2-({[4-(1,3-Benzothiazol-2-yl)phenyl]amino}methyl)phenol . PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine - Wikipedia [en.wikipedia.org]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. molbase.com [molbase.com]

- 6. 3-(1-Piperazinyl)phenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. CAS 1011-17-2: 2-(1-Piperazinyl)phenol | CymitQuimica [cymitquimica.com]

- 8. scbt.com [scbt.com]

- 9. o-(1-Piperazinyl)phenol | C10H14N2O | CID 70530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(PIPERAZIN-1-YL)PHENOL | CAS 59817-32-2 [matrix-fine-chemicals.com]

- 11. B20252.09 [thermofisher.com]

- 12. chembk.com [chembk.com]

- 13. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 14. biosynth.com [biosynth.com]

- 15. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]

3-(Piperazin-2-yl)phenol molecular weight and formula

An In-Depth Technical Guide to 3-(Piperazin-2-yl)phenol: A Versatile Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 3-(Piperazin-2-yl)phenol, a heterocyclic organic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core molecular properties, synthesis, and its pivotal role as a structural motif in modern medicinal chemistry.

Core Molecular and Physicochemical Properties

3-(Piperazin-2-yl)phenol is a bifunctional molecule featuring a phenol group attached to a piperazine ring. This unique combination of a weakly acidic phenolic hydroxyl group and a basic secondary amine within the piperazine moiety imparts a versatile physicochemical profile, making it a valuable building block in the design of novel therapeutic agents. The structure allows for multiple points of chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The fundamental molecular attributes of 3-(Piperazin-2-yl)phenol are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| CAS Number | 773795-54-3 | [1] |

| IUPAC Name | 3-(Piperazin-2-yl)phenol | N/A |

| Predicted pKa | ~10.33 (amine), ~10.0 (phenol) | [2] |

| Predicted XLogP3-AA | 1 | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in various organic solvents | [4] |

Note: Some physicochemical data, such as pKa and logP, are based on predictions or data from closely related isomers like 3-(piperazin-1-yl)phenol due to limited specific experimental data for the 2-substituted isomer.

The Strategic Importance of the Piperazine Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs.[5][6] Its prevalence is due to a combination of desirable properties:

-

Structural Rigidity and Conformational Control: The chair-like conformation of the piperazine ring provides a degree of rigidity, which can help in positioning other functional groups in a precise orientation for optimal interaction with biological targets.

-

Improved Pharmacokinetics: The two nitrogen atoms can be protonated at physiological pH, which generally increases aqueous solubility and can improve oral bioavailability. This feature is crucial for developing orally administered drugs.[5]

-

Versatile Handles for Synthesis: The nitrogen atoms of the piperazine ring serve as excellent nucleophiles, allowing for straightforward chemical modification to build molecular complexity and explore structure-activity relationships (SAR).[7]

Piperazine derivatives have been successfully incorporated into drugs targeting a wide array of biological pathways and are used in treatments for neurological disorders, cardiovascular diseases, and infectious diseases.[7][8]

Synthesis of Substituted Piperazines: A Generalized Approach

Experimental Protocol: Generalized Synthesis of a 2-Aryl-Piperazine from a 1,2-Diamine

This protocol describes a conceptual pathway for synthesizing a piperazine ring substituted at the 2-position, which is a core feature of 3-(Piperazin-2-yl)phenol.

-

Step 1: Protection of the Diamine: Start with a suitable 1,2-diamine precursor. One of the amino groups is selectively protected (e.g., with a Boc group) to ensure controlled reaction at the other nitrogen.

-

Step 2: Reductive Amination: The free amino group is reacted with a glyoxal derivative in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form an intermediate.

-

Step 3: Cyclization: The protecting group is removed, and the newly freed amine undergoes an intramolecular cyclization to form the piperazine ring.

-

Step 4: Aromatic Substitution: The aryl moiety (in this case, the 3-hydroxyphenyl group) is introduced. This can be achieved via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) with a suitably activated phenol derivative.

-

Step 5: Deprotection and Purification: Any remaining protecting groups on the piperazine nitrogens or the phenol are removed, and the final product is purified using standard techniques like column chromatography or recrystallization.

Caption: Generalized workflow for the synthesis of 2-aryl-piperazines.

Pharmacological Relevance and Applications in Drug Design

The hydroxyphenyl-piperazine motif is a key pharmacophore in many centrally active agents. The combination of the hydrogen-bond-donating phenol and the basic piperazine allows these molecules to interact with a variety of receptors in the central nervous system (CNS).

Targeting Serotonin and Dopamine Receptors

Many arylpiperazine derivatives are known to exhibit high affinity for serotonin (5-HT) and dopamine (D) receptors.[6] For instance, the related compound 2-(Piperazin-1-yl)phenol is described as a selective 5-HT1A receptor agonist and also shows activity at dopamine D3 receptors.[10] This dual activity is a highly sought-after profile for the development of atypical antipsychotics and novel antidepressants.[11][12] Drugs like Aripiprazole, which contains a piperazine moiety, function as partial agonists at dopamine D2 and serotonin 5-HT1A receptors, demonstrating the therapeutic importance of this scaffold.[6]

The 3-(Piperazin-2-yl)phenol structure can be envisioned as a core fragment for building libraries of compounds to screen for activity against these CNS targets. The secondary amines in the piperazine ring (at positions 1 and 4) and the phenolic hydroxyl group provide three distinct points for diversification.

Caption: Mechanism of action for arylpiperazine drugs targeting CNS receptors.

Analytical Characterization

The structural confirmation of 3-(Piperazin-2-yl)phenol and its derivatives would be routinely performed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons on the phenol ring, as well as distinct signals for the non-equivalent protons of the piperazine ring. The presence of a substituent at the C2 position of the piperazine breaks the symmetry, leading to more complex splitting patterns compared to 1-substituted piperazines.[13][14]

-

¹³C NMR: Would confirm the presence of the 10 carbon atoms in their unique chemical environments, including signals for the substituted and unsubstituted aromatic carbons and the aliphatic carbons of the piperazine ring.

-

-

Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound, with the high-resolution mass spectrum (HRMS) matching the calculated exact mass for the formula C₁₀H₁₄N₂O.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H stretch of the phenol, N-H stretches of the secondary amines, C-H stretches (aromatic and aliphatic), and C=C stretches of the aromatic ring.

Conclusion and Future Perspectives

3-(Piperazin-2-yl)phenol represents a valuable, albeit less explored, chemical entity with significant potential in drug discovery. Its structural features are highly relevant for the design of novel CNS-active agents, particularly those targeting monoamine receptors. While specific data for this isomer is sparse, the well-established importance of the broader hydroxyphenyl-piperazine class provides a strong rationale for its synthesis and biological evaluation. Future research should focus on developing efficient and stereoselective synthetic routes to access this compound and its derivatives, followed by comprehensive pharmacological profiling to unlock its full therapeutic potential.

References

-

The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Al-Zoubi, R. M., et al. (2023). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. [Link]

-

3-piperazin-1-ylphenol. ChemBK. [Link]

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. [Link]

-

de Oliveira, P. R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. [Link]

-

The medicinal chemistry of piperazines: A review. PubMed. [Link]

-

o-(1-Piperazinyl)phenol. PubChem. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. o-(1-Piperazinyl)phenol | C10H14N2O | CID 70530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 1011-17-2: 2-(1-Piperazinyl)phenol | CymitQuimica [cymitquimica.com]

- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 9. mdpi.com [mdpi.com]

- 10. biosynth.com [biosynth.com]

- 11. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

3-(Piperazin-2-yl)phenol synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of 3-(Piperazin-2-yl)phenol

Authored by a Senior Application Scientist

Abstract

3-(Piperazin-2-yl)phenol is a significant heterocyclic scaffold, embodying the structural alerts common to a multitude of centrally active pharmacological agents. The arylpiperazine motif, in particular, is considered a "privileged scaffold" in medicinal chemistry, frequently interacting with aminergic G protein-coupled receptors (GPCRs).[1] This guide provides a comprehensive overview of the synthetic strategies and purification methodologies pertinent to 3-(Piperazin-2-yl)phenol. We delve into the causal chemistry behind strategic decisions in the synthetic route, from the selection of starting materials and protecting groups to the final deprotection and purification. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex nitrogen-containing heterocycles.

Introduction: The Significance of the 2-Arylpiperazine Moiety

The piperazine ring is a cornerstone in the design of drugs targeting the central nervous system (CNS).[2][3][4] When substituted with an aryl group, this scaffold demonstrates versatile binding capabilities, particularly at serotonin (5-HT) and dopamine (D) receptors.[1][2] Unlike the more common N-arylpiperazines (where the aryl group is attached to a nitrogen), C-arylpiperazines such as 3-(Piperazin-2-yl)phenol introduce a chiral center at the C-2 position. This offers the potential for stereospecific interactions with biological targets, enhancing potency and selectivity.

The synthesis of asymmetrically substituted piperazines, especially those with substitution on a carbon atom, presents unique challenges. These include controlling regioselectivity, managing the differential reactivity of the two nitrogen atoms, and establishing the desired stereochemistry. This guide will illuminate a robust strategy to overcome these challenges.

Synthetic Strategies and Mechanistic Rationale

A successful synthesis of 3-(Piperazin-2-yl)phenol hinges on a logical retrosynthetic approach that addresses the key challenges of regioselectivity and stereocontrol. The most robust strategies often involve the use of orthogonal protecting groups and the construction of the chiral center from a readily available chiral pool starting material.

Retrosynthetic Analysis and Strategic Overview

A plausible retrosynthetic pathway begins by disconnecting the piperazine ring. A key disconnection is the C-N bond formation to cyclize a 1,2-diamine precursor. This diamine can be derived from a chiral amino acid, thereby setting the stereochemistry early in the sequence. The phenolic moiety can be introduced before or after the piperazine ring formation. Protecting the amine functionalities is critical, with the tert-butyloxycarbonyl (Boc) group being an ideal choice due to its stability and facile removal under acidic conditions.[5][6]

The overall synthetic workflow can be visualized as follows:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. scispace.com [scispace.com]

An In-depth Technical Guide to Elucidating the Pharmacological Targets of 3-(Piperazin-2-yl)phenol

Abstract

This technical guide provides a comprehensive framework for the identification and validation of potential pharmacological targets for the novel compound 3-(Piperazin-2-yl)phenol. Recognizing the therapeutic potential inherent in its piperazine and phenol moieties—scaffolds present in numerous FDA-approved drugs—this document outlines a multi-pronged strategy commencing with computational prediction and progressing through rigorous in vitro and cellular validation methodologies. We detail robust, field-proven protocols for in silico screening, affinity purification-mass spectrometry (AP-MS), and the Cellular Thermal Shift Assay (CETSA). The causality behind experimental choices is explained to empower researchers in drug discovery and development to not only execute these protocols but also to adapt them for analogous small molecules. The overarching goal is to provide a self-validating system of inquiry to efficiently and accurately pinpoint molecular targets, elucidate mechanisms of action, and accelerate the translation of promising compounds into therapeutic candidates.

Introduction: The Therapeutic Potential of the 3-(Piperazin-2-yl)phenol Scaffold

The compound 3-(Piperazin-2-yl)phenol, CAS 773795-54-3, incorporates two privileged structural motifs in medicinal chemistry: the piperazine ring and the phenol group.[1]

-

The Piperazine Moiety: The piperazine ring is a cornerstone in modern drug design, found in a wide array of therapeutics targeting the central nervous system (CNS), inflammation, and cancer.[2][3] Its nitrogen atoms can act as hydrogen bond acceptors or become ionized under physiological conditions, facilitating critical interactions with biological targets.[3] This versatility has led to its inclusion in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes like tyrosine kinases.[4][5] Many notable drugs, including Imatinib (a tyrosine kinase inhibitor) and Aripiprazole (an antipsychotic), feature a piperazine core, underscoring its value in achieving desired pharmacological profiles.[2][6]

-

The Phenol Moiety: Phenolic compounds are abundant in nature and are integral to numerous pharmaceuticals, including morphine, steroids, and various antibiotics.[7][8] The hydroxyl group on the aromatic ring can participate in hydrogen bonding and redox reactions, contributing to a wide range of biological activities such as antioxidant, anti-inflammatory, and antimicrobial effects.[7][9] Phenols are versatile precursors for a vast collection of drugs, most notably aspirin.[10]

The combination of these two moieties in 3-(Piperazin-2-yl)phenol suggests a high probability of biological activity. This guide provides the strategic workflow to systematically deorphanize this compound and identify its molecular targets.

Part I: In Silico Target Prediction & Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, computational methods can effectively narrow the field of potential targets.[11][12] This in silico approach leverages the compound's structure to predict interactions with known proteins, reducing costs and shortening the discovery cycle.[13][14]

Methodology: Inverse Docking and Pharmacophore Screening

Inverse docking screens a library of protein crystal structures against our single ligand, 3-(Piperazin-2-yl)phenol, to identify potential binding partners.[12] Pharmacophore modeling identifies the 3D spatial arrangement of essential chemical features of the compound and uses this model to search for proteins with complementary binding sites.

Step-by-Step Protocol: In Silico Target Prediction

-

Ligand Preparation:

-

Generate the 3D structure of 3-(Piperazin-2-yl)phenol using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Generate possible ionization states at physiological pH (approx. 7.4), as the piperazine nitrogen is basic.

-

-

Target Database Selection:

-

Utilize a comprehensive database of 3D protein structures, such as the Protein Data Bank (PDB).

-

Curate a focused subset of targets based on the known pharmacology of piperazine and phenol derivatives (e.g., GPCRs, kinases, neurotransmitter transporters).

-

-

Inverse Docking Execution:

-

Employ docking software (e.g., AutoDock, Glide, GOLD) to systematically dock the prepared ligand into the binding sites of each protein in the selected database.

-

Causality: The software calculates binding energies and scores for each protein-ligand pose. Lower binding energy scores suggest a more favorable interaction, prioritizing these proteins as potential targets.

-

-

Results Analysis & Filtering:

-

Rank the protein "hits" based on their docking scores.

-

Visually inspect the top-scoring poses to ensure credible binding interactions (e.g., hydrogen bonds with key residues, hydrophobic interactions).

-

Filter the hit list by biological function, pathway analysis, and disease relevance to generate a tractable list of high-priority targets for experimental validation.

-

Visualization: In Silico Workflow

Caption: Workflow for in silico prediction of molecular targets.

Part II: Unbiased In Vitro Target Identification

Following computational prioritization, the next critical phase is to identify direct binding partners of 3-(Piperazin-2-yl)phenol from a complex biological sample, such as a cell lysate. Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful, unbiased technique for this purpose.[15][16]

Methodology: Affinity Purification-Mass Spectrometry (AP-MS)

The principle of AP-MS is to use an immobilized version of the small molecule ("bait") to capture its interacting proteins ("prey") from a cell lysate.[17] After washing away non-specific binders, the captured proteins are identified using high-resolution mass spectrometry.[16][17]

Step-by-Step Protocol: AP-MS

-

Bait Preparation: Immobilization of Compound:

-

Synthesize a derivative of 3-(Piperazin-2-yl)phenol containing a linker arm suitable for covalent attachment to affinity beads (e.g., NHS-activated sepharose beads). A common strategy is to functionalize the secondary amine on the piperazine ring that is less likely to be involved in target binding.

-

Covalently couple the linker-modified compound to the beads.

-

Prepare control beads that are treated with the linker alone to identify non-specific binders.

-

-

Lysate Preparation:

-

Culture relevant cells (e.g., a human cancer cell line like HepG2 or a neuronal line like SH-SY5Y) to a high density.

-

Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Affinity Purification:

-

Incubate the clarified cell lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

-

Causality: This incubation allows proteins with affinity for the compound to bind to the beads.

-

Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically. The stringency of the washes (e.g., salt concentration) is critical for reducing background.[16]

-

-

Elution and Sample Preparation for MS:

-

Elute the bound proteins from the beads using a competitive agent, a denaturing buffer (e.g., SDS-PAGE sample buffer), or by on-bead digestion with trypsin.

-

Separate the eluted proteins by SDS-PAGE and perform an in-gel trypsin digest.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

-

Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a human protein database.

-

-

Data Analysis:

-

Compare the list of proteins identified from the compound-coupled beads against the control beads.

-

Use scoring algorithms (e.g., SAINT, CompPASS) to rank potential interactors based on their abundance and specificity.[18] True binding partners should be significantly enriched in the experimental sample over the control.

-

Visualization: AP-MS Experimental Workflow

Caption: Workflow for Affinity Purification-Mass Spectrometry.

Part III: Target Validation in a Cellular Context

Identifying a protein via AP-MS is a strong indication of interaction, but it is essential to validate this engagement within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[19][20]

Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle of ligand-induced thermal stabilization.[19][21] The binding of a small molecule to its target protein typically increases the protein's resistance to heat-induced denaturation.[22] By heating intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve indicates direct target engagement.[23]

Step-by-Step Protocol: CETSA

-

Cell Treatment:

-

Treat intact cells in suspension or adherent plates with either 3-(Piperazin-2-yl)phenol at a desired concentration or a vehicle control (e.g., DMSO).

-

Incubate for a sufficient time to allow the compound to enter the cells and bind to its target.

-

-

Heat Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the aliquots at different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C).

-

Causality: As the temperature increases, proteins unfold and aggregate. Target proteins stabilized by the compound will remain soluble at higher temperatures compared to their unbound state.[22]

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or mechanical disruption.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction (containing aggregated proteins) by ultracentrifugation.[21]

-

-

Protein Quantification:

-

Collect the supernatant (soluble fraction).

-

Quantify the amount of the specific target protein of interest in the soluble fraction using a protein detection method like Western Blot or ELISA.

-

-

Data Analysis:

-

Plot the relative amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

-

A rightward shift in the melting curve for the compound-treated sample demonstrates thermal stabilization and confirms target engagement in the cellular environment.

-

Visualization: CETSA Principle and Workflow

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenol - Wikipedia [en.wikipedia.org]

- 11. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In silico target identification of biologically active compounds using an inverse docking simulation [e-ompa.org]

- 13. mdpi.com [mdpi.com]

- 14. Application of in Silico Technologies for Drug Target Discovery and Pharmacokinetic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wp.unil.ch [wp.unil.ch]

- 17. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]

- 18. researchgate.net [researchgate.net]

- 19. CETSA [cetsa.org]

- 20. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]

- 21. scispace.com [scispace.com]

- 22. researchgate.net [researchgate.net]

- 23. annualreviews.org [annualreviews.org]

Unveiling the Enigmatic Mechanism of 3-(Piperazin-2-yl)phenol: A Technical Guide for Preclinical Investigation

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in central nervous system (CNS) drug discovery, forming the backbone of numerous antipsychotic, antidepressant, and anxiolytic agents.[1][2] These compounds typically exert their effects through complex interactions with monoaminergic G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptor subtypes. This guide focuses on the novel chemical entity 3-(Piperazin-2-yl)phenol, a compound whose mechanism of action remains unelucidated. We present a speculative analysis of its potential pharmacological targets based on established structure-activity relationships (SAR) of related arylpiperazines, while paying special attention to its unique C2-phenyl substitution. Furthermore, we provide a comprehensive, step-by-step framework for its preclinical evaluation, from initial in vitro screening to subsequent in vivo validation. This document is intended to serve as a technical roadmap for research teams embarking on the characterization of this and other novel piperazine-based compounds.

Introduction: The Privileged Piperazine Scaffold and a Structural Anomaly

The arylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with a multitude of CNS targets.[3] The prototypical arylpiperazine consists of a piperazine ring N1-substituted with an aryl group. This structural motif is found in a diverse array of therapeutic agents, including the antipsychotic aripiprazole, the antidepressant vortioxetine, and the anxiolytic buspirone.[3] The pharmacological promiscuity of these compounds arises from the piperazine ring's ability to present the aryl group and other substituents in a specific spatial orientation, facilitating interactions with the binding pockets of various aminergic GPCRs.[3]

3-(Piperazin-2-yl)phenol presents a significant deviation from this classical architecture. Here, the phenol group is attached to the C2 position of the piperazine ring, leaving the N1 and N4 positions unsubstituted. This seemingly subtle isomeric shift has profound implications for the molecule's potential mechanism of action, as it alters the geometry and electronic properties that govern receptor recognition and binding. The presence of a phenolic hydroxyl group further suggests the potential for specific hydrogen bonding interactions within receptor binding sites, a feature known to significantly influence ligand affinity and efficacy.[4][5]

Speculative Mechanisms of Action: A Hypothesis-Driven Approach

Given the absence of direct pharmacological data for 3-(Piperazin-2-yl)phenol, we propose a series of hypotheses based on the known pharmacology of N1-arylpiperazines and the structural nuances of the target compound.

Hypothesis 1: A Novel Serotonergic Modulator

Many N1-arylpiperazines exhibit high affinity for various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.[1][6] The nature of the interaction (agonist, antagonist, or partial agonist) is highly dependent on the substitution pattern of the aryl ring. We speculate that 3-(Piperazin-2-yl)phenol may also engage with serotonergic receptors, but with a potentially altered selectivity and functional profile due to its C2-substitution. The phenolic hydroxyl group could mimic the interaction of serotonin's own hydroxyl group, potentially favoring binding to specific 5-HT receptor subtypes.

Hypothesis 2: Atypical Dopaminergic Activity

Dopamine receptors, particularly the D2 and D3 subtypes, are another major target class for arylpiperazine-containing drugs.[1] The atypical antipsychotic profile of drugs like aripiprazole is attributed to their partial agonism at D2 receptors. The unique spatial arrangement of the phenyl group in 3-(Piperazin-2-yl)phenol might allow for a novel mode of interaction with the dopamine receptor binding pocket, potentially leading to a distinct functional outcome, such as D2/D3 receptor bias or partial agonism.

Hypothesis 3: Monoamine Transporter Inhibition

Inhibition of serotonin (SERT) and norepinephrine (NET) transporters is a key mechanism of action for many antidepressant drugs. Some arylpiperazines are known to possess affinity for these transporters.[6] It is plausible that 3-(Piperazin-2-yl)phenol could also interact with monoamine transporters, although the C2-substitution might influence its potency and selectivity compared to traditional N1-arylpiperazines.

The following diagram illustrates the potential interplay of these hypothesized mechanisms:

Caption: Hypothesized mechanism of action for 3-(Piperazin-2-yl)phenol.

A Framework for Preclinical Evaluation: From Benchtop to In Vivo

To systematically investigate the proposed mechanisms of action, a tiered experimental approach is recommended. The following protocols are designed to be self-validating and provide a clear path for characterizing the pharmacological profile of 3-(Piperazin-2-yl)phenol.

Tier 1: In Vitro Receptor and Transporter Profiling

The initial step is to determine the binding affinity of 3-(Piperazin-2-yl)phenol for a broad range of CNS targets.

Objective: To determine the binding affinity (Ki) of 3-(Piperazin-2-yl)phenol for a panel of human recombinant GPCRs and monoamine transporters.

Methodology:

-

Membrane Preparation: Obtain commercially available cell membranes expressing the human recombinant receptors and transporters of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D2, D3, SERT, NET).

-

Assay Buffer Preparation: Prepare appropriate binding buffers for each target, optimized for pH, ionic strength, and necessary co-factors.

-

Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A), and increasing concentrations of 3-(Piperazin-2-yl)phenol.

-

Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

-

Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

| Target | Radioligand | Ki (nM) of 3-(Piperazin-2-yl)phenol |

| 5-HT1A | [3H]-8-OH-DPAT | TBD |

| 5-HT2A | [3H]-Ketanserin | TBD |

| 5-HT2C | [3H]-Mesulergine | TBD |

| D2 | [3H]-Spiperone | TBD |

| D3 | [3H]-Spiperone | TBD |

| SERT | [3H]-Citalopram | TBD |

| NET | [3H]-Nisoxetine | TBD |

TBD: To Be Determined

Tier 2: In Vitro Functional Assays

Once high-affinity targets are identified, the next step is to determine the functional activity of 3-(Piperazin-2-yl)phenol at these targets.

Objective: To assess the ability of 3-(Piperazin-2-yl)phenol to stimulate G-protein activation at its target GPCRs, thereby determining its agonist, antagonist, or inverse agonist properties.

Methodology:

-

Membrane Preparation: Use the same cell membranes from the binding assays.

-

Assay Buffer: Prepare a buffer containing GDP to maintain G-proteins in their inactive state.

-

Reaction Mixture: In a 96-well plate, combine membranes, increasing concentrations of 3-(Piperazin-2-yl)phenol, and [35S]GTPγS.

-

Incubation: Incubate at 30°C to allow for receptor activation and [35S]GTPγS binding.

-

Termination and Scintillation Counting: Terminate the reaction and quantify the incorporated [35S]GTPγS as described in the radioligand binding assay.

-

Data Analysis: Plot the stimulated [35S]GTPγS binding against the logarithm of the compound concentration to determine the EC50 and Emax values.

Objective: To measure the effect of 3-(Piperazin-2-yl)phenol on adenylyl cyclase activity downstream of Gs- or Gi-coupled receptors.

Methodology:

-

Cell Culture: Culture cells expressing the target receptor (e.g., CHO-K1 cells).

-

Cell Plating: Seed the cells into a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with increasing concentrations of 3-(Piperazin-2-yl)phenol in the presence of a phosphodiesterase inhibitor.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).[7][8][9][10]

-

Data Analysis: Plot the change in cAMP levels against the logarithm of the compound concentration to determine the EC50 or IC50.

The following diagram outlines the workflow for in vitro characterization:

Caption: Workflow for the in vitro characterization of 3-(Piperazin-2-yl)phenol.

Tier 3: In Vivo Behavioral Pharmacology

Based on the in vitro profile, appropriate in vivo models should be selected to assess the potential therapeutic effects of 3-(Piperazin-2-yl)phenol.

If the compound shows activity at SERT or 5-HT1A receptors, the following models are relevant:

-

Forced Swim Test (FST): Measures behavioral despair in rodents. A decrease in immobility time is indicative of antidepressant-like effects.[11][12]

-

Tail Suspension Test (TST): Similar to the FST, this test also assesses antidepressant-like activity by measuring the duration of immobility when a mouse is suspended by its tail.[11][12]

-

Chronic Unpredictable Mild Stress (CUMS): A more translationally relevant model that induces a depressive-like state in rodents over several weeks. Reversal of CUMS-induced anhedonia (measured by sucrose preference) is a strong indicator of antidepressant efficacy.[13]

If the compound demonstrates D2 receptor antagonism or partial agonism, the following models should be considered:

-

Amphetamine-Induced Hyperlocomotion: Amphetamine increases dopamine levels, leading to hyperactivity. A reduction in this hyperactivity suggests antipsychotic potential.[14]

-

Prepulse Inhibition (PPI) of the Acoustic Startle Response: A measure of sensorimotor gating, which is deficient in schizophrenic patients. Restoration of PPI by a test compound is indicative of antipsychotic-like activity.

-

Neonatal Ventral Hippocampal Lesion (NVHL) Model: This neurodevelopmental model produces a range of behavioral abnormalities in adult rats that mimic the positive, negative, and cognitive symptoms of schizophrenia.[14][15]

Conclusion and Future Directions

The novel structure of 3-(Piperazin-2-yl)phenol presents both a challenge and an opportunity in CNS drug discovery. Its unique C2-phenyl substitution sets it apart from the well-trodden path of N1-arylpiperazines, suggesting the potential for a novel pharmacological profile. The systematic, hypothesis-driven approach outlined in this guide provides a robust framework for elucidating its mechanism of action. The initial in vitro screening will be pivotal in directing the subsequent functional and in vivo studies. Should 3-(Piperazin-2-yl)phenol exhibit a promising profile, further investigations into its pharmacokinetics, metabolic stability, and off-target liabilities will be warranted. The exploration of this and other structurally novel piperazine derivatives may pave the way for the development of next-generation CNS therapeutics with improved efficacy and side-effect profiles.

References

-

Quipazine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Seba M C, et al. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. 2019;6(11):570-579. Available from: [Link]

-

Verma, A., et al. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. 2023. Available from: [Link]

-

Animal models of depression - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Animal Models of Psychosis: Current State and Future Directions. ACS chemical neuroscience, 2(7), 354–361. Available from: [Link]

-

GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. (2012). Retrieved January 22, 2026, from [Link]

-

Starovoytov, O. N., Liu, Y., Tan, L., & Yang, S. (2014). Effects of the Hydroxyl Group on Phenyl Based Ligand/ERRγ Protein Binding. Chemical research in toxicology, 27(8), 1371–1379. Available from: [Link]

-

Brito, A. F., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 555-564. Available from: [Link]

-

GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. (n.d.). Retrieved January 22, 2026, from [Link]

-

In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2016). Current neuropharmacology, 14(7), 695–707. Available from: [Link]

-

Leopoldo, M., et al. (2011). First structure-activity relationship study on dopamine D3 receptor agents with N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamide structure. Journal of medicinal chemistry, 54(19), 6858–6871. Available from: [Link]

-

Starovoytov, O. N., Liu, Y., Tan, L., & Yang, S. (2014). Effects of the hydroxyl group on phenyl based ligand/ERRγ protein binding. Chemical research in toxicology, 27(8), 1371–1379. Available from: [Link]

-

Zhang, X., & Clark, C. D. (2016). Advances in G Protein-Coupled Receptor High-throughput Screening. Current opinion in structural biology, 41, 13–20. Available from: [Link]

-

Lacivita, E., et al. (2018). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 23(11), 2991. Available from: [Link]

-

Brito, A. F., et al. (2022). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Science Publishing. Available from: [Link]

-

Weiner, I. (2001). Screening of antipsychotic drugs in animal models. Journal of psychopharmacology, 15(3), 196-204. Available from: [Link]

-

Kulkarni, A. A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7349-7363. Available from: [Link]

-

Willner, P., & Belzung, C. (2015). Rodent models of depression: reexamining validity without anthropomorphic inference. Behavioural brain research, 289, 1-13. Available from: [Link]

-

Animal model of schizophrenia - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

Piazzi, L., et al. (2019). New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. Naunyn-Schmiedeberg's archives of pharmacology, 392(5), 543–553. Available from: [Link]

-

Mice with hallucination-like behaviors reveal insight into psychotic illness - WashU Medicine. (2021). Retrieved January 22, 2026, from [Link]

-

The importance of ligands for G protein-coupled receptor stability - ResearchGate. (2015). Retrieved January 22, 2026, from [Link]

-

The [35S]GTPγS binding assay: Approaches and applications in pharmacology | Request PDF - ResearchGate. (2003). Retrieved January 22, 2026, from [Link]

-

D'Aquila, P. S. (2018). Animal Models of Depression: What Can They Teach Us about the Human Disease?. Biomedicines, 6(3), 80. Available from: [Link]

-

Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - ResearchGate. (2024). Retrieved January 22, 2026, from [Link]

-

Recent progress in assays for GPCR drug discovery. (2019). Acta pharmacologica Sinica, 40(2), 161–173. Available from: [Link]

-

Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology. (2024). Retrieved January 22, 2026, from [Link]

-

Animal Models of Depression - Maze Engineers - ConductScience. (2017). Retrieved January 22, 2026, from [Link]

-

cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) - Bio-protocol. (n.d.). Retrieved January 22, 2026, from [Link]

-

GPCR Assay Services | Reaction Biology. (n.d.). Retrieved January 22, 2026, from [Link]

-

Roth, B. L., & Irwin, J. J. (2015). How ligands illuminate GPCR molecular pharmacology. The Journal of biological chemistry, 290(32), 19688–19696. Available from: [Link]

-